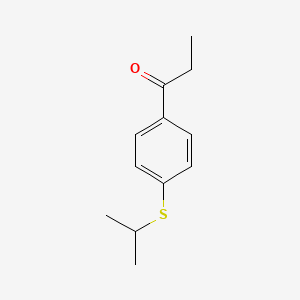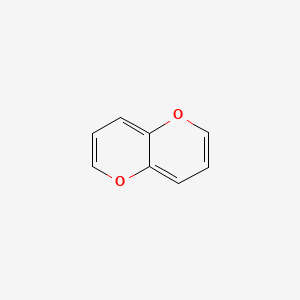![molecular formula C13H16O4 B12657709 2,2'-[Propylidenebis(oxymethylene)]bisfuran CAS No. 94278-19-0](/img/structure/B12657709.png)
2,2'-[Propylidenebis(oxymethylene)]bisfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Propylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of two furan rings connected by a propylidene bridge through oxymethylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with propylidene intermediates. One common method involves the use of furan-2-carbaldehyde and 1,3-dioxane as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to facilitate the formation of the oxymethylene linkages.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Propylidenebis(oxymethylene)]bisfuran can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Propylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-[Propylidenebis(oxymethylene)]bisfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.
Wirkmechanismus
The mechanism of action of 2,2’-[Propylidenebis(oxymethylene)]bisfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethylidenebis(oxymethylene)]bisfuran: Similar structure but with an ethylidene bridge instead of a propylidene bridge.
2,2’-[Butylidenebis(oxymethylene)]bisfuran: Similar structure but with a butylidene bridge.
Uniqueness
2,2’-[Propylidenebis(oxymethylene)]bisfuran is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
94278-19-0 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-[1-(furan-2-ylmethoxy)propoxymethyl]furan |
InChI |
InChI=1S/C13H16O4/c1-2-13(16-9-11-5-3-7-14-11)17-10-12-6-4-8-15-12/h3-8,13H,2,9-10H2,1H3 |
InChI-Schlüssel |
PNQZBGJMILYPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


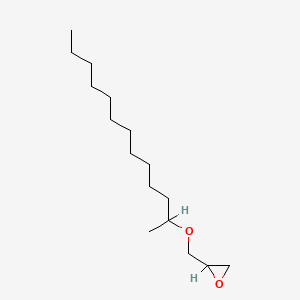
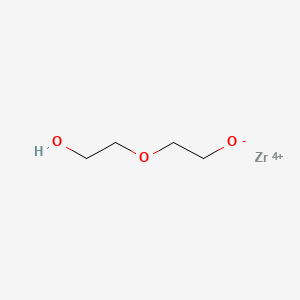

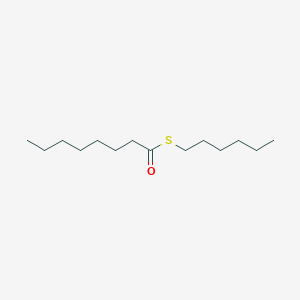
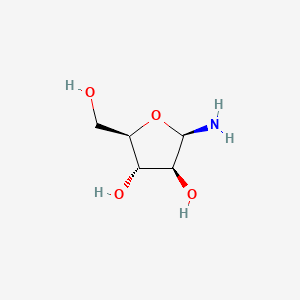
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)
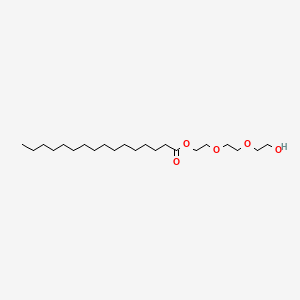

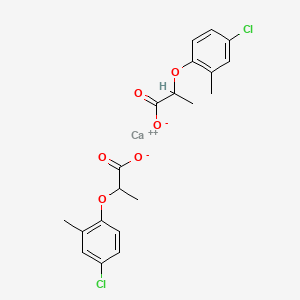

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
